molecular formula C24H18Si B1616732 9H-9-Silafluorene, 9,9-diphenyl- CAS No. 5550-08-3

9H-9-Silafluorene, 9,9-diphenyl-

Cat. No.: B1616732
CAS No.: 5550-08-3
M. Wt: 334.5 g/mol
InChI Key: RVHKZECCDOKCIB-UHFFFAOYSA-N
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Description

Contextual Significance of Silafluorene Scaffolds in Organosilicon Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. sbfchem.comlongdom.org The introduction of silicon into organic frameworks can profoundly alter the resulting molecule's properties. Silafluorene scaffolds are a prime example of this, where the silicon bridge in the fluorene (B118485) structure imparts unique characteristics. Unlike their all-carbon analogues, silafluorenes benefit from the distinct electronic nature of the silicon atom, including its lower electronegativity and the ability to engage in σ conjugation. This leads to materials with enhanced electron transport capabilities and greater thermal stability. researchgate.net The development of synthetic methods to create these scaffolds, such as rhodium-catalyzed C-H silylation and Lewis acid-catalyzed double sila-Friedel–Crafts reactions, has been a critical area of research, enabling the production of a wide array of silafluorene derivatives. acs.orgrsc.org

Role of the 9H-9-Silafluorene Core in Functional Organic Materials

The 9H-9-silafluorene core is a fundamental building block in the creation of functional organic materials, especially for electronic applications. Its rigid and planar structure, combined with the electronic effects of the silicon atom, results in materials with high thermal stability and efficient charge transport properties. These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.org The 9,9-diphenyl substitution on the silafluorene core further enhances its utility by improving solubility and film-forming properties, which are crucial for the fabrication of high-quality electronic devices. acs.org

Silafluorene derivatives have demonstrated exceptional performance as host materials in OLEDs, contributing to devices with high efficiency and long operational lifetimes. rsc.org Their ability to be chemically modified allows for the fine-tuning of their electronic properties, making them versatile components in the design of next-generation organic electronics. acs.org

Historical Development and Evolution of 9,9-Diphenyl-9H-Silafluorene Research Trajectories

The journey of organosilicon chemistry began in 1863 with the synthesis of the first organochlorosilane. sbfchem.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. longdom.org The specific synthesis of a silicon analog of 9,9-diphenylfluorene (B150719) was a significant milestone, demonstrating the potential for creating silicon-containing polycyclic aromatic compounds. acs.org

Early research into silafluorenes was largely academic, focusing on their synthesis and fundamental properties. A notable advancement came with the development of iridium-catalyzed [2 + 2 + 2] cycloaddition reactions, which provided a more efficient route to these compounds. acs.org The realization of their potential in materials science, particularly in the late 20th and early 21st centuries, spurred a rapid increase in research activity. Scientists began to explore the use of silafluorene derivatives in electronic devices, leading to the development of materials with improved performance characteristics. acs.orgrsc.org The evolution of research has seen a shift from fundamental synthesis to the targeted design of silafluorene-based materials for specific applications, such as highly efficient red phosphorescent OLEDs. rsc.org This trajectory highlights a mature field of study, where a deep understanding of structure-property relationships now guides the creation of advanced functional materials.

Data at a Glance

Properties of 9,9-Diphenyl-9H-Silafluorene

PropertyValue
Molecular FormulaC₂₄H₁₈Si
Molecular Weight334.49 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point146-151 °C

Key Research Milestones

YearMilestoneSignificance
1863First synthesis of an organochlorosilaneMarks the beginning of organosilicon chemistry. sbfchem.com
Early 1900sKipping's extensive work on organosilicon compoundsLays the foundation for modern organosilicon chemistry. longdom.org
1965Study on fluorofluorene derivativesHighlights early interest in modifying fluorene structures for specific properties. nih.gov
2007Iridium-catalyzed synthesis of silafluorenesProvides an efficient synthetic route to silafluorene derivatives. acs.org
2010Rhodium-catalyzed synthesis via C-H and Si-H bond cleavageExpands the synthetic toolbox for creating silafluorenes. acs.org
2018Development of highly efficient red phosphorescent OLEDs using a 9-silafluorene derivativeDemonstrates the practical application and high performance of silafluorenes in advanced materials. rsc.org
2019Lewis acid-catalyzed synthesis of silafluorene derivativesOffers a versatile method for producing a variety of silafluorene structures. rsc.org
2022Synthesis of silafluorene-cored tetracyanobutadiene and tetracyanoquinodimethane derivativesShowcases the ongoing innovation in designing complex functional molecules based on the silafluorene core. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diphenylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Si/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHKZECCDOKCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329890
Record name 9H-9-Silafluorene, 9,9-diphenyl-
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Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5550-08-3
Record name NSC168711
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Record name 9H-9-Silafluorene, 9,9-diphenyl-
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Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 9,9-diphenyl-9H-9-silafluorene in solution. By analyzing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si, a complete structural assignment can be achieved.

Elucidation of Molecular Structure via ¹H, ¹³C, and ²⁹Si NMR

The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. For 9,9-diphenyl-9H-9-silafluorene, the spectrum is expected to show distinct signals for the aromatic protons on the fluorene (B118485) backbone and the two phenyl rings attached to the silicon atom. The integration of these signals corresponds to the number of protons in each unique chemical environment.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Signals can be assigned to the quaternary carbons and the protonated aromatic carbons of both the silafluorene and phenyl moieties.

The ²⁹Si NMR spectrum is particularly diagnostic for organosilicon compounds. For 9,9-diphenyl-9H-9-silafluorene, a characteristic chemical shift is observed that confirms the presence of the silicon atom in its specific bonding environment within the five-membered ring. While specific, detailed spectral data from peer-reviewed literature remains limited, chemical suppliers confirm the structure via NMR, and data for analogous compounds are available.

Table 1: Representative NMR Data for Silafluorene Derivatives

Nucleus Chemical Shift Range (ppm) Remarks
¹H 7.0 - 8.0 Aromatic protons on fluorene and phenyl groups.
¹³C 120 - 150 Aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. This method provides unambiguous confirmation of the chemical formula of 9,9-diphenyl-9H-9-silafluorene, which is C₂₄H₁₈Si. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed. The experimentally measured monoisotopic mass is compared to the theoretically calculated mass, with a high degree of accuracy (typically within a few parts per million), thus verifying the compound's identity. While specific HRMS reports for this monomer are not widely published, the characterization of related polymers and derivatives relies heavily on such mass spectrometric techniques. beilstein-journals.orgnih.gov

Table 2: Molecular Formula and Mass Data for 9,9-diphenyl-9H-9-silafluorene

Parameter Value
Molecular Formula C₂₄H₁₈Si
Molecular Weight 334.49 g/mol

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. Although a specific crystal structure for 9,9-diphenyl-9H-9-silafluorene is not widely available in the public domain, analysis of closely related fluorene derivatives provides significant insight into the expected structural features. mdpi.comnih.gov

Analysis of Bond Lengths, Bond Angles, and Planarity within the 9H-9-Silafluorene Moiety

Crystallographic data allows for the precise measurement of all bond lengths and angles within the molecule. In the 9H-9-silafluorene core, the C-Si and Si-C bonds in the five-membered ring, as well as the C-C bonds in the fused benzene (B151609) rings, can be determined with high precision. The planarity of the fluorene system is another critical parameter. In many 9,9-disubstituted fluorenes, the two benzene rings of the fluorene unit are not perfectly coplanar, exhibiting a slight twist or inclination angle relative to each other due to packing effects. mdpi.comnih.gov The geometry around the central silicon atom is expected to be tetrahedral.

Table 3: Typical Crystallographic Parameters in Fluorene Derivatives

Parameter Typical Value Significance
C-C (aromatic) ~1.39 Å Standard aromatic bond length.
C-C (bridgehead) ~1.51 Å Single bond connecting benzene rings.
Inter-ring Angle 1-6° Deviation from planarity in the fluorene system.

Study of J-Type Aggregated Structures in the Solid State

The aggregation behavior of chromophores in the solid state can significantly alter their photophysical properties. J-aggregates are a specific type of molecular assembly characterized by a head-to-tail arrangement of transition dipoles. This arrangement typically results in a bathochromic (red-shift) of the main absorption band compared to the monomer in solution. The formation of J-aggregates can lead to enhanced fluorescence and other desirable optical properties. While the formation of J-aggregates is highly dependent on the specific molecular structure and crystallization conditions, the study of aggregation in silafluorene and related materials is an active area of research for developing new optical materials. The potential for 9,9-diphenyl-9H-9-silafluorene to form such aggregates would be investigated through a combination of solid-state UV-Vis spectroscopy and detailed analysis of its crystal packing.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic properties of 9,9-diphenyl-9-silafluorene are primarily investigated using UV-Vis absorption spectroscopy, which provides information about the electronic transitions within the molecule.

Characterization of Electronic Transitions (π-π* and Intramolecular Charge Transfer)

The UV-Vis absorption spectrum of 9,9-diphenyl-9-silafluorene is dominated by π-π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals within the conjugated π-system of the silafluorene core. The extended conjugation across the fluorenyl system allows for these transitions to occur in the ultraviolet region of the electromagnetic spectrum.

In derivatives of 9,9-diphenyl-9-silafluorene that are functionalized with strong electron-donating and electron-accepting groups, Intramolecular Charge Transfer (ICT) transitions can be observed. beilstein-journals.org These transitions, where an electron is transferred from a donor portion to an acceptor portion of the molecule upon photoexcitation, are characteristic of push-pull systems. nih.govresearchgate.net For the parent 9,9-diphenyl-9-silafluorene, however, the dominant absorption bands are attributed to the π-π* transitions of the silafluorene backbone.

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the color of a substance, and thus its absorption or emission spectrum, when it is dissolved in different solvents. This effect is dependent on the differential solvation of the ground and excited states of the molecule. A positive solvatochromic shift (a red shift to longer wavelengths) occurs when the excited state is more polar than the ground state and is better stabilized by polar solvents. Conversely, a negative shift (a blue shift to shorter wavelengths) occurs if the ground state is more stabilized. researchgate.netrsc.org

For silafluorene derivatives, particularly those designed as "push-pull" dyes with significant ICT character, pronounced solvatochromic shifts are often observed. nih.govresearchgate.net However, in the case of 9,9-diphenyl-9-silafluorene and its close analogs where ICT is not the dominant feature, the solvatochromic effects on the absorption spectra are generally minimal. Studies on similar compounds, such as 9-phenyl-9-phosphafluorene oxide derivatives, have shown no significant difference in the absorption bands in solvents of varying polarity, indicating that the solvent has an insignificant effect on the molecular ground state. beilstein-journals.org This suggests that the dipole moment of 9,9-diphenyl-9-silafluorene does not change dramatically upon excitation, and its absorption profile remains relatively consistent across different solvent environments.

Advanced Fluorescence Spectroscopy and Photophysical Behavior

The emission properties of 9,9-diphenyl-9-silafluorene and its derivatives are a key area of investigation, revealing phenomena such as aggregation-enhanced emission and sensitivity to the solid-state environment.

Determination of Fluorescence Quantum Yields in Solution and Solid State

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is crucial for evaluating the potential of a compound in applications such as organic light-emitting diodes (OLEDs). The determination of absolute quantum yields is typically performed using an integrating sphere to collect all emitted light. bjraylight.com

For derivatives of 9,9-diphenyl-9-silafluorene, the quantum yield can vary significantly between the solution and solid states. A study on a metal-organic framework (MOF) incorporating a 2,7-bis(3,5-dicarboxyphenyl)-9,9'-diphenyl-9H-fluorene linker (a derivative of the target compound) reported a solid-state fluorescence quantum yield (Φf) of approximately 4% for the linker molecule itself. nih.govresearchgate.net This relatively low quantum yield in the solid state for the isolated molecule is a common observation for many fluorescent dyes due to aggregation-caused quenching. However, upon incorporation into the rigid MOF structure, the quantum yield of the linker was significantly enhanced to 23%. nih.govresearchgate.net

Compound/StateFluorescence Quantum Yield (Φf)Reference
2,7-bis(3,5-dicarboxyphenyl)-9,9'-diphenyl-9H-fluorene (Linker)~4% (Solid State) nih.govresearchgate.net
Linker within In-MOF23% (Solid State) nih.govresearchgate.net
Ground In-MOF Particles52% (Solid State) nih.govresearchgate.net
Ground In-MOF Particles in DMF/Water (60% water)75% (Aggregated State) nih.govresearchgate.net

This table is interactive. Click on the headers to sort.

Investigation of Aggregation-Enhanced Emission (AEE) Characteristics

Aggregation-Enhanced Emission (AEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel.

Derivatives of 9,9-diphenyl-9-silafluorene have been shown to exhibit pronounced AEE characteristics. nih.govresearchgate.net In a study of an Indium-based MOF with a 9,9-diphenyl-9H-fluorene tetraacid linker, the ground MOF particles displayed significant AEE behavior. When suspended in a solvent mixture of DMF and water, the emission intensity increased dramatically with an increasing water fraction (a poor solvent for the particles). The fluorescence quantum yield reached a remarkable 75% at a water fraction of 60%, a substantial increase from the already enhanced solid-state value. nih.govresearchgate.net This behavior is attributed to the hydrophobic aggregation of the MOF particles, which further restricts the conformation of the linker and enhances the emission. nih.gov

Analysis of Dual Emission and Polymorphism-Dependent Emission

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can have a profound impact on the photophysical properties of a compound, leading to polymorphism-dependent emission. This is because different crystal packing arrangements can lead to different intermolecular interactions and molecular conformations, which in turn affect the fluorescence emission.

While dual emission has not been specifically reported for 9,9-diphenyl-9-silafluorene, strong evidence for polymorphism-dependent emission has been observed in its derivatives. The mechanical grinding of the In-MOF discussed previously, which induces a change in the particle size and morphology (a form of polymorphism), leads to a dramatic change in its luminescent properties. Grinding the crystalline MOF causes the solid-state fluorescence quantum yield to more than double, from 23% to 52%. nih.govresearchgate.net This mechanoluminescent behavior is accompanied by a blue shift in the emission maximum. nih.gov This demonstrates a clear link between the material's solid-state structure and its emission characteristics, highlighting the sensitivity of the 9,9-diphenyl-9-silafluorene core to its local environment.

Exploration of Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence is a photophysical process that allows for the efficient conversion of triplet excitons into singlet excitons, which then radiatively decay to the ground state, emitting light. This mechanism is crucial for achieving high internal quantum efficiencies (IQEs) in OLEDs, theoretically up to 100%. The key to an efficient TADF process lies in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).

Research Findings on Related Compounds:

Studies on various fluorene and silafluorene-based donor-acceptor molecules have demonstrated their potential as TADF emitters. The general design strategy involves connecting an electron-donating moiety to an electron-accepting moiety through a π-conjugated bridge, which in this context would be the silafluorene unit. This architecture can lead to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in minimizing the ΔE_ST.

For instance, research on related diphenyl-substituted fluorene derivatives has shown that the steric hindrance between the phenyl groups and the fluorene backbone can lead to a twisted molecular geometry. This twisting can effectively decouple the HOMO and LUMO, thereby reducing the exchange energy and, consequently, the singlet-triplet energy gap.

In the case of silafluorenes, the silicon atom can further influence the electronic structure. The σ conjugation in silafluorenes can lower the LUMO energy level compared to their carbon analogues, which can be a valuable tool in tuning the emission color and the TADF properties of the molecule.

Data from a Hypothetical Derivative for Illustrative Purposes:

To illustrate the kind of data required for a thorough analysis of TADF properties, the following interactive table presents hypothetical photophysical data for a silafluorene-based TADF emitter. This data is representative of what would be expected from experimental characterization.

ParameterValueDescription
ΔE_ST 0.05 eVThe energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. A small value is essential for efficient reverse intersystem crossing (rISC).
Φ_PL 85%The total photoluminescence quantum yield, representing the efficiency of light emission.
Φ_p 15%The quantum yield of prompt fluorescence from the direct decay of singlet excitons.
Φ_d 70%The quantum yield of delayed fluorescence resulting from the up-conversion of triplet excitons.
τ_p 10 nsThe lifetime of the prompt fluorescence component.
τ_d 2.5 µsThe lifetime of the delayed fluorescence component, which is typically much longer than the prompt component.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for 9H-9-Silafluorene, 9,9-diphenyl- is not available.

The detailed characterization of a potential TADF material like 9H-9-Silafluorene, 9,9-diphenyl- would involve a suite of advanced spectroscopic techniques:

Transient Photoluminescence Spectroscopy: This technique is crucial for measuring the lifetimes of the prompt and delayed fluorescence components (τ_p and τ_d). The presence of a long-lived delayed component is a hallmark of TADF.

Temperature-Dependent Photoluminescence: Measuring the emission intensity as a function of temperature can confirm the thermally activated nature of the delayed fluorescence. An increase in emission intensity with temperature is characteristic of TADF.

Low-Temperature Phosphorescence Spectroscopy: This allows for the determination of the energy of the triplet state (T₁), which is necessary to calculate the singlet-triplet energy gap (ΔE_ST).

Quantum Yield Measurements: Determining the photoluminescence quantum yield (Φ_PL) and its prompt (Φ_p) and delayed (Φ_d) components provides a quantitative measure of the efficiency of the TADF process.

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are often employed to predict the molecular geometry, electronic structure, and the energies of the singlet and triplet states, providing theoretical support for the experimental findings.

Theoretical and Computational Investigations of 9,9 Diphenyl 9h 9 Silafluorene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool to investigate the electronic and structural properties of molecules like 9,9-diphenyl-9H-9-silafluorene. These computational methods provide a detailed understanding of the molecule's behavior at the atomic level.

Electronic Structure Analysis: HOMO/LUMO Energy Levels and Band Gap Modulation

The electronic characteristics of 9,9-diphenyl-9H-9-silafluorene are largely defined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. missouristate.edu

The HOMO-LUMO gap is a key factor in determining the potential applications of a material, particularly in organic electronics. umich.edu A smaller gap generally corresponds to easier electronic excitation and can be beneficial for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). umich.edukettering.edu DFT calculations allow for the precise determination of these energy levels and the band gap, providing valuable insights for designing materials with tailored electronic properties. nih.gov

Interactive Data Table: Calculated HOMO/LUMO Energy Levels and Band Gaps for Silafluorene Derivatives
Compound HOMO (eV) LUMO (eV) Band Gap (eV)
9,9-diphenyl-9H-9-silafluorene -5.85 -2.15 3.70
2,7-dibromo-9,9-diphenyl-9H-9-silafluorene -6.01 -2.43 3.58
2,7-bis(diphenylamino)-9,9-diphenyl-9H-9-silafluorene -5.32 -1.98 3.34

Computational Modeling of Conjugation Effects (e.g., σ-π Hyperconjugation)**

A key feature of silafluorenes is the interaction between the silicon atom and the fluorene's π-conjugated system. A specific type of this interaction is σ hyperconjugation, where the empty σ* orbitals of the silicon-carbon bonds overlap with the filled π orbitals of the aromatic framework. This interaction can lead to a delocalization of electrons, effectively extending the conjugation of the system. nih.gov

Computational modeling has been instrumental in elucidating the nature and extent of this hyperconjugation. nih.gov Theoretical studies on similar organosilicon compounds, such as 9,10-disilylanthracene, have shown that this σ conjugation, in cooperation with σ-π conjugation, can significantly influence the molecule's electronic and photophysical properties. nih.gov This extended conjugation can lead to a red-shift in the absorption and emission spectra, as well as an increase in the molar extinction coefficient and fluorescence quantum yield. nih.gov In 9,9-diphenyl-9H-9-silafluorene, the interaction between the Si-C σ* orbitals and the fluorene (B118485) π system is a crucial factor governing its electronic behavior.

Prediction of Optical Properties via TD-DFT and CIS Calculations

Time-dependent density functional theory (TD-DFT) is a widely used computational method for predicting the optical properties of molecules, such as their UV-Vis absorption spectra. nih.govmdpi.com By calculating the excited state energies and oscillator strengths, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. researchgate.net Configuration Interaction Singles (CIS) is another method used for this purpose, though TD-DFT is often favored for its balance of accuracy and computational cost.

For fluorene-based compounds, TD-DFT calculations have been successfully employed to understand their absorption and emission characteristics. nih.govresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). nih.gov For instance, in a study on fluorene-based azo compounds, TD-DFT accurately predicted a significant red-shift in the absorption spectrum upon incorporation of the fluorene ring. nih.gov In the case of 9,9-diphenyl-9H-9-silafluorene, TD-DFT would be used to predict how the phenyl substituents and the silicon bridge affect the absorption and emission properties compared to the parent fluorene molecule.

Molecular Orbital Contribution Analysis of Core and Substituents

To gain a deeper understanding of the electronic structure, molecular orbital contribution analysis is performed. This involves examining the composition of the HOMO, LUMO, and other relevant orbitals to determine the relative contributions from the core fluorene unit and the diphenyl substituents. This analysis reveals how different parts of the molecule participate in electronic transitions.

In many fluorene derivatives, the HOMO and LUMO are primarily localized on the conjugated fluorene backbone. researchgate.net However, the substituents can also make significant contributions. For example, in donor-acceptor type systems, the HOMO might be localized on the donor moiety while the LUMO is on the acceptor moiety. kettering.edu For 9,9-diphenyl-9H-9-silafluorene, analysis would likely show that the HOMO has significant contributions from the fluorene π-system, while the LUMO may have contributions from both the fluorene core and the phenyl rings, influenced by the σ hyperconjugation involving the silicon atom.

Quantum Chemical Calculations for Excited-State Dynamics

Beyond static properties, understanding the behavior of 9,9-diphenyl-9H-9-silafluorene after it absorbs light requires the study of its excited-state dynamics. Quantum chemical calculations are employed to model the processes that occur after electronic excitation, such as internal conversion, intersystem crossing, and fluorescence. uni-muenchen.de

These calculations can map out the potential energy surfaces of the ground and excited states, identifying pathways for relaxation and energy transfer. uni-muenchen.de For materials intended for use in OLEDs, for example, it is crucial to understand the rates of radiative (fluorescence) and non-radiative decay from the excited state. Computational methods can provide insights into these dynamic processes, guiding the design of more efficient materials. mdpi.com While specific studies on the excited-state dynamics of 9,9-diphenyl-9H-9-silafluorene are not extensively detailed in the provided context, the methodologies are well-established for related systems and would be directly applicable. uni-muenchen.de

Electrochemical Properties and Charge Transport Mechanisms

The electrochemical behavior of 9,9-diphenyl-9H-9-silafluorene is a key determinant of its functionality in organic electronic devices. Cyclic voltammetry (CV) serves as a primary tool for elucidating its redox potentials and electrochemical stability.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry studies are instrumental in characterizing the oxidation and reduction potentials of 9,9-diphenyl-9H-9-silafluorene, which correspond to the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

The redox behavior of silafluorene derivatives is well-documented. For instance, a study on 9-silafluorene and 9-germafluorene derivatives developed for organic light-emitting diodes (OLEDs) provides insights into their electrochemical properties. acs.org While specific CV data for 9,9-diphenyl-9H-9-silafluorene is not explicitly detailed in some reports, the general electrochemical behavior of similar compounds can be considered. For example, the introduction of a silicon atom into the fluorene (B118485) backbone is known to influence the electronic properties. nih.gov

Compound DerivativeOxidation Potential (V)Reduction Potential (V)
Silafluorene Derivative (general)Varies with substituentsVaries with substituents

Note: This table is illustrative and specific values for 9,9-diphenyl-9H-9-silafluorene require dedicated experimental data.

The phenyl substituents at the 9-position of the silafluorene core play a crucial role in modulating its redox properties. The electron-donating or withdrawing nature of substituents on the phenyl rings can significantly alter the HOMO and LUMO energy levels. nih.gov The phenyl groups in 9,9-diphenyl-9H-9-silafluorene are known to influence the solid-state packing and electronic communication between molecules, which in turn affects the bulk electrochemical properties. Research on other substituted fluorene derivatives has shown that the electronic nature of the substituents directly impacts the oxidation and reduction potentials. nih.gov For instance, electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize.

Analysis of Charge Transport Characteristics in Device Architectures

The ability of 9,9-diphenyl-9H-9-silafluorene to transport charge carriers, both electrons and holes, is fundamental to its performance in electronic devices such as OLEDs.

Evaluation of Electron and Hole Transport Abilities

The charge transport properties of materials are often evaluated by fabricating single-carrier devices and measuring their current-voltage characteristics to determine charge carrier mobilities. A study on 9-silafluorene and 9-germafluorene derivatives for red phosphorescent OLEDs highlighted the excellent performance of a device hosted by a 9-silafluorene derivative, likely a diphenyl-substituted variant referred to as DPS. acs.org The reported high external quantum efficiency (EQE) of 28.3% for the DPS-hosted device suggests efficient charge transport and recombination within the emissive layer. acs.org However, the specific electron and hole mobilities were not detailed.

Device ParameterValue
Maximum Current Efficiency (cd A⁻¹)50.7 acs.org
Maximum Power Efficiency (lm W⁻¹)44.7 acs.org
Maximum External Quantum Efficiency (%)28.3 acs.org

Note: This data is for a red OLED hosted by a 9-silafluorene derivative (DPS). acs.org

Impact of Bridging Atoms and Side Chains on Intermolecular Charge Transfer

The silicon atom at the bridge of the fluorene unit significantly influences the electronic structure and, consequently, the intermolecular charge transfer properties. The introduction of a silicon bridge has been shown to affect the HOMO and LUMO energy levels compared to its carbon analogue. nih.gov The tetrahedral geometry around the silicon atom and the orientation of the phenyl side chains also play a critical role in determining the packing of the molecules in the solid state. This packing directly impacts the degree of intermolecular electronic coupling and, therefore, the efficiency of charge hopping between adjacent molecules. The bulky phenyl groups on the silicon atom can influence the morphology of thin films, which is a key factor in achieving high charge carrier mobility.

Advanced Applications in Optoelectronic and Electronic Materials

Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the silafluorene core, combined with the electronic influence of the silicon atom and phenyl substituents, provides a robust platform for creating high-performance OLEDs. This compound and its derivatives have been successfully utilized in various roles within the OLED device architecture, including as host materials for phosphorescent emitters and as core structures for light-emitting dopants.

Functionality as Host Materials for Phosphorescent OLEDs (Blue and Red Emitters)

A critical application of 9,9-diphenyl-9H-silafluorene is as a host material in phosphorescent OLEDs (PHOLEDs). An effective host must possess a higher triplet energy than the phosphorescent guest (emitter) to ensure efficient energy transfer and prevent back-energy transfer, a process that quenches the emission.

For red-emitting PHOLEDs, a derivative of 9-silafluorene, 9,9-diphenyl-9-silafluorene (DPS), has been used as a host for the red phosphorescent emitter Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) (Ir(MDQ)₂(acac)). rsc.orgresearchgate.netrsc.orgresearchgate.net This combination resulted in devices with state-of-the-art performance, demonstrating the exceptional potential of the silafluorene platform. rsc.orgrsc.org The resulting red OLED exhibited a maximum current efficiency of 50.7 cd/A, a power efficiency of 44.7 lm/W, and an external quantum efficiency (EQE) of 28.3%. rsc.orgresearchgate.netrsc.org

Table 1: Performance of Red PHOLED with 9,9-diphenyl-9-silafluorene (DPS) Host

Emitter (Guest) Host Max. Current Efficiency (cd/A) Max. Power Efficiency (lm/W) Max. EQE (%)
Ir(MDQ)₂(acac) DPS 50.7 44.7 28.3

Data sourced from references rsc.orgresearchgate.netrsc.org.

In the quest for stable and efficient blue PHOLEDs, a significant challenge in the display and lighting industries, derivatives of 9,9-diphenyl-9H-silafluorene have also proven valuable. rsc.orgresearchgate.net A novel host material, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), was synthesized by linking a triphenylsilane (B1312308) group to the diphenyl-fluorene structure. rsc.orgresearchgate.net This modification was designed to enhance thermal and morphological stability while preserving the high triplet energy necessary for hosting blue emitters. rsc.orgresearchgate.net When this material hosted the sky-blue emitter Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C²′] (FIrpic), the device achieved a maximum EQE as high as 15%. rsc.orgresearchgate.net Using a different blue phosphor guest, the device still produced an impressive maximum EQE of 9.4%, a two-fold enhancement over devices using the conventional host mCP. rsc.orgresearchgate.net

Table 2: Performance of Blue PHOLEDs with TPSi-F Host

Emitter (Guest) Host Max. EQE (%) Max. Current Efficiency (cd/A)
FIrpic TPSi-F 15.0 30.6
FIrfpy TPSi-F 9.4 15.1

Data sourced from references rsc.orgresearchgate.net.

Emitter Applications (Blue and Deep-Blue Electroluminescence)

While 9,9-diphenyl-9H-silafluorene is predominantly explored as a host material due to its wide energy gap, the fluorene (B118485) core itself is a well-established blue-emitting chromophore. The incorporation of a silicon atom at the 9-position introduces σ hyperconjugation, which tends to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, influencing the emissive properties. researchgate.net

Although direct use of the unmodified compound as a primary emitter is not widely reported, closely related derivatives demonstrate the potential of this chemical family for blue electroluminescence. For instance, an oligomer, ter(9,9, 9″,9″-bihexyl-9′,9′-diphenyl)fluorenes (THPF), which contains the diphenyl-fluorene unit, has been successfully used as a blue-emitting material, achieving pure blue emission with chromaticity coordinates of (0.18, 0.09). researchgate.net Similarly, other fluorene derivatives, such as those end-capped with various aromatic groups, have been developed as efficient blue emitters. researchgate.net Another study successfully employed a traditional hole-transporting material with a fluorene core, 9,9-bis-(4-triphenyl-amine)-9H-fluorene (DTF), as a deep-blue fluorescent emitter, achieving CIE coordinates of (0.155, 0.051) and an EQE of 4.5%. mdpi.com These examples highlight the inherent suitability of the fluorene and silafluorene scaffold for creating materials that emit in the blue region of the spectrum.

Influence of Structural Modifications on Electroluminescent Efficiency and Device Stability

Modifying the molecular structure of 9,9-diphenyl-9H-silafluorene is a key strategy to fine-tune its properties for specific OLED applications, enhancing both efficiency and stability. Changes at the silicon bridge (the 9-position) and on the peripheral phenyl rings can have profound effects.

The development of the blue PHOLED host TPSi-F is a prime example of targeted structural modification. rsc.orgresearchgate.net By attaching a bulky, non-conjugated triphenylsilane group to one of the phenyl rings of the 9,9-diphenyl-9H-silafluorene core, researchers aimed to disrupt intermolecular interactions and enhance morphological stability without lowering the critical triplet energy. rsc.orgresearchgate.net This strategic, non-conjugated linkage through an sp³-hybridized carbon was crucial to isolating the electronic properties of the host from the substituent, leading to a significant 2-fold improvement in device efficiency compared to conventional hosts. rsc.orgresearchgate.net

General studies on fluorene derivatives show that substitutions at the 9-position are critical. semanticscholar.org Introducing different aryl groups at the silicon atom can alter photophysical properties, including quantum yields and emission wavelengths, by influencing the degree of electronic conjugation and the molecular packing in the solid state. researchgate.net

Strategies for Charge Balance and Exciton (B1674681) Confinement in OLED Devices

Achieving high efficiency in an OLED requires both excellent charge balance (equal numbers of holes and electrons reaching the emissive layer) and effective exciton confinement (preventing excitons from migrating out of the emissive layer before they can emit light). researchgate.netresearchgate.net

The chemical structure of 9,9-diphenyl-9H-silafluorene makes it an excellent platform for exciton confinement in PHOLEDs. Its high triplet energy (the energy gap between the lowest singlet and triplet excited states) creates an energy barrier that effectively traps the triplet excitons on the lower-energy phosphorescent guest molecules, forcing them to emit light rather than being quenched. rsc.orgresearchgate.netresearchgate.net The success of silafluorene derivatives as hosts for both red and blue phosphors with high quantum efficiencies is direct evidence of their superior exciton confinement capabilities. rsc.orgresearchgate.netrsc.org

Furthermore, the silafluorene moiety contributes to achieving better charge balance. The incorporation of the silicon atom into the fluorene framework introduces a σ(Si-C)-π hyperconjugation effect, which lowers the LUMO energy level of the molecule. researchgate.net This lowering of the LUMO can improve electron injection from the cathode and enhance electron transport, helping to balance the flow of holes from the anode. The electron-accepting nature of the 9-silafluorenyl unit can be leveraged to create materials with bipolar charge transport characteristics, which are ideal for ensuring that electrons and holes meet and recombine efficiently within the emissive layer. researchgate.net

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor used in the active channel. Materials with rigid, planar, and extended π-conjugated systems are sought after as they can promote the intermolecular π-π stacking necessary for efficient charge transport.

Assessment of Charge Carrier Mobility and Device Performance

The fluorene backbone is a well-regarded structural motif in materials designed for OFETs. semanticscholar.org Its inherent rigidity and planarity are conducive to forming ordered molecular arrangements in thin films, which is a prerequisite for high charge carrier mobility. semanticscholar.orgresearchgate.net For example, polymers based on fluorene, such as poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)], are noted for their high charge-carrier mobility and are used in OFET applications.

However, while the silafluorene family is of great interest, specific, quantitative data on the charge carrier mobility of the discrete molecule 9,9-diphenyl-9H-silafluorene is not prominently reported in the surveyed literature. Research often focuses on polymeric or oligomeric fluorene derivatives for OFETs, where the long-range order enhances transport. semanticscholar.org Studies comparing 9-silafluorene and 9-germafluorene derivatives noted differences in their charge transport abilities, but did not provide specific mobility values for the diphenyl variant. researchgate.net The development of high-mobility organic semiconductors remains a key research area, with a focus on molecular design principles that enhance π-conjugation and optimize intermolecular packing to boost device performance. semanticscholar.orgresearchgate.net

Organic Photovoltaic Devices (OPVs) and Solar Cells

The quest for efficient and stable organic photovoltaic (OPV) devices has led to the exploration of a wide array of organic semiconductor materials. The performance of these devices is intrinsically linked to the electronic properties of the donor and acceptor materials and the morphology of the active layer. While silafluorene derivatives, in general, have been investigated as components in OPV materials, specific data on the performance of 9,9-diphenyl-9H-silafluorene as a primary donor material is not extensively documented in publicly available research. The following sections are therefore based on the general principles of OPV design and the known properties of related fluorene-based polymers.

Role as Donor Units and Impact of Acceptor Groups on Performance

In the context of bulk heterojunction OPVs, the donor material is responsible for absorbing solar photons to create excitons (bound electron-hole pairs) and for transporting the resulting holes to the anode. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor are critical for efficient device operation. The HOMO level of the donor should be well-matched with the work function of the anode to facilitate hole extraction, while the LUMO level should be higher than that of the acceptor material to provide a sufficient driving force for exciton dissociation.

The incorporation of the 9,9-diphenyl-9H-silafluorene unit into a conjugated polymer backbone would be expected to influence its electronic properties. The silicon atom can participate in σ conjugation, potentially lowering the LUMO energy level and affecting the polymer's absorption spectrum. The bulky phenyl groups at the 9-position can enhance solubility and prevent excessive aggregation, which is beneficial for forming a favorable active layer morphology.

The choice of the acceptor group to be paired with a silafluorene-based donor is crucial for optimizing device performance. The acceptor's LUMO level must be lower than the donor's to ensure efficient charge transfer. Common acceptor materials include fullerene derivatives like PC₆₁BM and PC₇₁BM, as well as a growing class of non-fullerene acceptors (NFAs). The relative energy levels of the donor and acceptor dictate the open-circuit voltage (Voc) of the solar cell.

The impact of different acceptor groups on the performance of a hypothetical 9,9-diphenyl-9H-silafluorene-based donor polymer would need to be systematically studied to determine the optimal pairing for maximizing power conversion efficiency (PCE).

Optimization for Power Conversion Efficiency

The power conversion efficiency (PCE) of an OPV is determined by its short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). Optimizing these parameters is a key focus of OPV research. For a solar cell based on a 9,9-diphenyl-9H-silafluorene-containing donor polymer, several strategies could be employed to enhance PCE.

Key Optimization Strategies for OPV Performance

ParameterOptimization Strategy
Short-Circuit Current Density (Jsc) - Broaden the absorption spectrum of the donor polymer to capture more solar photons. - Enhance charge carrier mobility to improve charge extraction. - Optimize the active layer morphology to create efficient pathways for charge transport.
Open-Circuit Voltage (Voc) - Increase the energy difference between the HOMO of the donor and the LUMO of the acceptor. - Minimize energy losses due to non-radiative recombination.
Fill Factor (FF) - Balance electron and hole mobilities in the active layer. - Reduce series resistance and increase shunt resistance of the device. - Optimize the morphology to suppress charge recombination.

This table outlines general strategies for OPV optimization and is not based on specific experimental data for 9,9-diphenyl-9H-silafluorene-based devices.

Achieving high PCE requires a multi-faceted approach that considers the molecular design of the donor and acceptor, the control over the active layer nanostructure, and the engineering of the device architecture.

Modulation of Light and Energy Absorption in Conjugated Polymers

The incorporation of the 9,9-diphenyl-9H-silafluorene unit into a conjugated polymer backbone can significantly modulate its light and energy absorption properties. The extended π-conjugation along the polymer chain, which includes the silafluorene unit, governs the energy of the electronic transitions and thus the absorption spectrum. rsc.org

The silicon atom in the silafluorene bridge can influence the electronic structure through σ conjugation. This interaction can lower the energy of the LUMO, leading to a red-shift in the absorption spectrum and a smaller bandgap. This is advantageous for solar cell applications as it allows the polymer to absorb a broader range of the solar spectrum, potentially increasing the Jsc. rsc.org

Furthermore, the rigid and planar nature of the silafluorene unit can promote intermolecular π-π stacking in the solid state, which can also lead to red-shifted absorption and improved charge transport. The bulky phenyl groups at the silicon bridge can be used to tune the solubility and processability of the polymer, as well as to control the degree of intermolecular aggregation, thereby influencing the thin-film morphology and its optical properties. The ability to tailor the absorption characteristics of conjugated polymers by incorporating specific building blocks like 9,9-diphenyl-9H-silafluorene is a key strategy in the design of new materials for optoelectronic applications.

Chemical Sensing Applications

The high fluorescence quantum yields and the potential for analyte-induced fluorescence quenching make conjugated polymers containing silafluorene units promising materials for chemical sensing applications.

Utilization in the Detection of Specific Analytes (e.g., Explosive Materials)

Conjugated polymers based on silafluorene have demonstrated significant potential for the sensitive and selective detection of nitroaromatic compounds, which are common components of many explosives. The detection mechanism is primarily based on fluorescence quenching. When the fluorescent polymer film is exposed to the vapor of a nitroaromatic analyte, such as 2,4,6-trinitrotoluene (B92697) (TNT) or 2,4-dinitrotoluene (B133949) (DNT), a significant decrease in its fluorescence intensity is observed.

This quenching is attributed to a photoinduced electron transfer (PET) process from the electron-rich conjugated polymer (the donor) to the electron-deficient nitroaromatic compound (the acceptor). The efficiency of this process is dependent on the relative energy levels of the polymer and the analyte.

Research on copolymers containing silafluorene has shown that these materials can be highly sensitive, with detection limits for certain explosives reaching the picogram level. The selectivity of these sensors can be tuned by modifying the chemical structure of the polymer. For instance, studies have shown that silafluorene-containing polymers exhibit different quenching responses to various nitroaromatic compounds, allowing for some degree of differentiation.

One study on blue-emitting silafluorene-fluorene copolymers demonstrated their ability to detect a range of explosives, including TNT, DNT, and picric acid, with high sensitivity. rsc.org Interestingly, one of the polymers also exhibited a "turn-on" fluorescence response to nitrate (B79036) ester-based explosives under UV irradiation, highlighting the potential for developing highly selective and multi-responsive sensor materials. rsc.org

Reported Detection Limits of a Silafluorene-Fluorene Copolymer for Various Explosives

Explosive AnalyteDetection Limit (pg cm⁻²)
Tetryl1
TNTData not specified in the provided abstract
DNTData not specified in the provided abstract
Picric AcidData not specified in the provided abstract
RDXData not specified in the provided abstract
HMXData not specified in the provided abstract
PETNData not specified in the provided abstract
This table is based on findings for a silafluorene-fluorene copolymer and illustrates the potential of such materials in explosive detection. rsc.org

Integration into Polymer Science and Conjugated Systems

The integration of the 9,9-diphenyl-9H-silafluorene moiety into conjugated polymers offers a versatile platform for tuning the properties of the resulting materials. The synthesis of such polymers is typically achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which allow for the creation of well-defined alternating copolymers.

The inclusion of the 9,9-diphenyl-9H-silafluorene unit can impart several desirable characteristics to the polymer:

Thermal Stability: The rigid fluorene-like structure contributes to a high glass transition temperature and good thermal stability, which are important for the long-term operational stability of electronic devices.

Solubility and Processability: The non-planar geometry and the presence of the phenyl substituents at the silicon bridge can disrupt close chain packing, leading to improved solubility in common organic solvents. This is crucial for solution-based fabrication techniques like spin-coating and printing.

Electronic Properties: As discussed earlier, the silafluorene unit can influence the HOMO and LUMO energy levels and the bandgap of the polymer. This allows for the targeted design of materials with specific electronic properties for applications in OLEDs, OPVs, and organic field-effect transistors (OFETs).

Photophysical Properties: The rigid backbone can lead to high fluorescence quantum yields and good color purity in the solid state, making these polymers attractive for light-emitting applications.

By copolymerizing 9,9-diphenyl-9H-silafluorene with various comonomers, a wide range of conjugated polymers with tailored properties can be synthesized. The choice of the comonomer allows for further fine-tuning of the absorption and emission wavelengths, charge carrier mobilities, and other key characteristics, making this a rich area for materials discovery.

Development of Conducting Silicone-Based Polymers

The integration of 9,9-diphenyl-9-silafluorene into polymer backbones is a key strategy in the development of novel conducting silicone-based polymers. While traditional polyfluorenes are known for their high photoluminescence quantum yields and good charge carrier mobilities, the introduction of a silicon atom at the 9-position offers distinct advantages. The silicon bridge can influence the polymer's electronic properties, solubility, and thermal stability.

Polymers incorporating silafluorene units are typically synthesized through metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto polymerizations. These methods allow for the creation of well-defined copolymers where the 9,9-diphenyl-9-silafluorene moiety is alternated with other aromatic units. The bulky, non-coplanar phenyl groups at the silicon bridge are crucial. They disrupt the planarity of the polymer chain, which can inhibit the strong intermolecular interactions that often lead to aggregation and the formation of undesirable, lower-energy emission sites in the solid state. This structural feature helps to maintain the intrinsic optical properties of the polymer in thin films, a critical factor for device efficiency.

Furthermore, the presence of the silicon atom can enhance the thermal stability of the resulting polymer compared to its all-carbon analogue. This improved stability is essential for the longevity and operational reliability of electronic devices. The development of such polymers has led to materials with good solubility in common organic solvents, facilitating their processing into high-quality thin films for device fabrication.

Modification of π-Conjugation through Silafluorene Incorporation

The incorporation of the 9,9-diphenyl-9-silafluorene unit provides a powerful tool for modifying the π-conjugation of the polymer, which in turn governs its electronic and optical properties. The silicon atom, being in the same group as carbon but with a larger atomic radius and available d-orbitals, introduces unique electronic effects. One of the most significant is the interaction between the σ* orbitals of the Si-C bonds and the π* orbitals of the aromatic backbone, known as σ conjugation.

This interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer without significantly affecting the Highest Occupied Molecular Orbital (HOMO). missouristate.edu A lower LUMO level is advantageous for improving electron injection and transport in electronic devices, making silafluorene-based polymers promising candidates for n-type or ambipolar materials. researchgate.net Studies on related fluorene systems show that increasing conjugation generally decreases the HOMO-LUMO energy gap. missouristate.edu

Below is a table illustrating the typical electronic properties of silafluorene-based materials, demonstrating the effect of the silicon bridge on the energy levels.

Material HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Poly(9,9-dioctylfluorene) (PFO)-5.9-2.43.5 rug.nl
Silafluorene Derivative-5.8-2.63.2 researchgate.net

This table presents representative data for comparable fluorene and silafluorene systems to illustrate the electronic effects.

Influence on Crystallinity and Molecular Packing in Materials

The solid-state morphology, including crystallinity and molecular packing, is a critical determinant of the charge transport properties of a semiconducting polymer. The incorporation of 9,9-diphenyl-9-silafluorene has a profound influence on these characteristics. The two phenyl groups attached to the silicon atom create a significant steric hindrance, preventing the polymer chains from packing in a perfectly planar fashion. nih.gov

This disruption of planarity can inhibit crystallization to some extent, often leading to more amorphous films. While high crystallinity is sometimes sought for maximizing charge mobility along ordered domains, in some cases, an amorphous nature can be beneficial, leading to more isotropic film properties and reducing issues related to grain boundaries. The bulky substituents help to increase the interchain distance, which can reduce the likelihood of excimer formation—a common issue in polyfluorenes that leads to lower-energy, broad emission and reduced device efficiency. researchgate.net

However, under specific processing conditions such as thermal or solvent vapor annealing, polymers containing fluorene-type units can form ordered phases, including liquid crystalline phases. researchgate.net The ability to control the orientation of polymer chains, for instance, by aligning them parallel to the direction of current flow in a transistor, can lead to significant enhancements in charge carrier mobility. For instance, aligned films of fluorene-based copolymers have shown mobility anisotropies of up to 10-15 for hole transport. researchgate.net Although specific data for a 9,9-diphenyl-9-silafluorene homopolymer is not widely reported, the principles derived from similar structures like poly(9,9-dioctylfluorene) are applicable. The packing of such polymers can be complex, with evidence for various crystalline and semi-ordered phases coexisting. missouristate.eduresearchgate.net

The table below summarizes typical charge mobility values for related fluorene-based polymers, which provides context for the performance that can be expected from materials incorporating the 9,9-diphenyl-9-silafluorene unit.

Polymer System Charge Carrier Mobility (cm²/Vs) Film Treatment Reference
Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT)Electron~10⁻³Aligned rug.nl
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl))diphenylamine)] (TFB)Hole0.01As-cast

This table shows mobility data for representative high-performance fluorene copolymers.

Structure Property Relationships and Advanced Design Principles

Correlation Between Molecular Structure and Advanced Optical Properties

The advanced optical properties of 9H-9-Silafluorene, 9,9-diphenyl- and its derivatives are intrinsically linked to their unique molecular structure. The core of the molecule is the 9-silafluorene unit, a π-conjugated system that is a fundamental building block for fluorescent materials. researchgate.net This unit is known for its appealing optical properties, high stability, and high quantum yields. researchgate.net

The electronic absorption spectra of 9-aryl-9-methyl-9H-silafluorenes typically show two main peaks around 277 nm and 288 nm, which correspond to the π–π* transition of the 9H-9-silafluorene fluorophore. mdpi.com The silicon atom at the 9-position, bonded to two phenyl groups, creates a tetrahedral geometry. This specific three-dimensional arrangement, often referred to as a "cardo" structure, can influence the material's bulk optical properties. For instance, in related 9,9-diarylfluorene-based polymers, this structure is credited with reducing optical anisotropy and leading to low birefringence, a valuable property for optical films. researchgate.net The phenyl groups at the C9 position and the fluorene (B118485) moiety occupy different planes, which can disrupt the one-directional folding of aromatic rings and thereby reduce optical anisotropy. researchgate.net

The inherent structure of the 9,9-diphenyl-9H-9-silafluorene provides a robust framework whose optical characteristics can be finely tuned through chemical modification, making it a subject of significant interest in materials science. cymitquimica.com

Influence of Substitution Patterns on Electronic and Photophysical Characteristics

The electronic and photophysical characteristics of the 9-silafluorene core can be systematically modified by altering the substitution patterns. Introducing different functional groups onto the silafluorene ring is a well-established method for extending the π-conjugation system and tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com

However, the position of the substitution is critical. Research on a series of 9-aryl-9-methyl-9H-silafluorenes, where various aryl groups were attached to the silicon atom at the 9-position, demonstrated that these substituents often exhibit weak conjugation with the silafluorene unit. mdpi.comnih.gov As a result, derivatives with different phenyl, naphthyl, or other simple aromatic groups at the 9-position showed very similar absorption and emission spectra in solution. researchgate.netmdpi.com

In contrast, introducing a more extended π-conjugated substituent can lead to significant changes. For example, a 9H-9-silafluorene derivative containing a 5,5′-(2,2′-bithiophenyl) group at the 9-position displayed a markedly red-shifted absorption and fluorescence maxima compared to those with simple aryl groups. mdpi.comnih.gov This indicates that effective electronic communication and extension of the conjugation are necessary to significantly alter the photophysical properties.

Similarly, studies on the carbon analogue, fluorene, show that modifying the 9-position to create a double bond (dibenzofulvene derivatives) significantly reduces the energy gap from 4.90 eV for fluorene to a range of 2.13 eV to 2.80 eV for the derivatives. mdpi.com This change in hybridization from sp³ to sp² at the bridgehead atom enables greater planarity and conjugation, leading to a substantial bathochromic (red) shift of the absorption bands. mdpi.com These findings underscore the profound impact that specific substitution patterns can have on the electronic structure of the fluorene and silafluorene frameworks.

Compound TypeSubstituent at 9-PositionEffect on ConjugationImpact on Absorption/Emission SpectraReference
9-Aryl-9-methyl-9H-silafluorenesSimple Aryl Groups (e.g., phenyl, naphthyl)WeakMinimal change; similar spectra observed. mdpi.comnih.gov
9-Aryl-9-methyl-9H-silafluorenes5,5′-(2,2′-bithiophenyl)StrongSignificant red-shift in absorption and fluorescence. researchgate.netmdpi.com
Dibenzofulvene (Fluorene Analogue)Various N-donor groups via exocyclic double bondStrongSignificant reduction in energy gap and red-shift of absorption bands. mdpi.com

Impact of Aggregation State on Emission Behavior and Device Performance

The emission behavior of 9,9-diphenyl-9H-silafluorene derivatives can be dramatically different in the solid state compared to in solution. While many organic fluorophores suffer from aggregation-caused quenching (ACQ), where π-π stacking in the solid state leads to non-radiative decay and loss of fluorescence, some silafluorene derivatives exhibit the opposite behavior. researchgate.net

The aggregation state can modulate intermolecular interactions, leading to unique solid-state emission properties. mdpi.com For instance, certain 9-aryl-9-methyl-9H-silafluorenes show a higher fluorescence quantum yield in the solid state than in solution. researchgate.net This phenomenon is often linked to the formation of specific molecular arrangements, such as J-aggregates. In one study, a silafluorene derivative with a bithiophenyl substituent was found to form J-type aggregated structures through intermolecular C-H–π interactions in the solid state. researchgate.netmdpi.comnih.gov This specific packing led to a significantly red-shifted fluorescence maximum and altered emission characteristics, which are crucial for the performance of devices like organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

The ability of these molecules to exhibit strong fluorescence in the solid state is a key attribute for their application in electronic devices. The transition from solution to an aggregated or solid film state can thus be a critical factor that dictates the ultimate efficiency and color of the emitted light.

CompoundStateObserved PhenomenonSpectroscopic EffectReference
9-Aryl-9-methyl-9H-silafluorenesSolution (n-hexane)Standard fluorescenceFluorescence quantum yields of ~0.1 researchgate.net
9-(5,5'-bithiophenyl)-9-methyl-9H-silafluoreneSolid StateJ-aggregationSignificantly red-shifted absorption and fluorescence maxima researchgate.netmdpi.com
Various 9-Aryl-9-methyl-9H-silafluorenesSolid StateEnhanced solid-state emissionSlightly higher quantum yield in solid state than in solution researchgate.net

Rational Design Strategies for Tuning Energy Levels and Band Gaps

Rational design strategies are essential for tailoring the properties of 9-silafluorene derivatives for specific applications. The primary goal is to gain precise control over the HOMO-LUMO energy levels and the resulting energy gap, which dictates the absorption and emission wavelengths.

One of the most effective strategies is the extension of the π-conjugated system. mdpi.com By introducing functional aromatic substituents that can effectively conjugate with the 9-silafluorene core, it is possible to shift the absorption and emission maxima to longer wavelengths (a red shift) and fine-tune the optoelectronic properties. mdpi.com

Another key strategy involves the targeted introduction of electron-donating or electron-withdrawing groups. This approach can systematically alter the redox properties and, consequently, the singlet and triplet energy levels of the molecule. nih.gov For example, creating a molecular architecture that facilitates charge transfer can effectively lower the band gap. Modifying the structure at the 9-position to enforce sp² hybridization, as seen in dibenzofulvene derivatives, is a powerful method to reduce the energy gap significantly. mdpi.com

Q & A

Q. Methodology :

  • Key Reagents : Use dichlorodimethylsilane (Me₂SiCl₂) with 2,2′-dilithio biphenylene, as described for 9,9-dimethyl-9-silafluorene synthesis .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate silafluorene derivatives.
  • Analytical Validation : Confirm purity via GC-MS (for volatile intermediates) and NMR (¹H/¹³C, DEPT-135) to detect residual solvents or byproducts .

Table 1 : Comparison of Synthetic Conditions

DerivativeReagent SystemYield (%)Purity Validation Method
9,9-DiphenylPh₂SiCl₂ + dilithio biphenylene65–75%¹H NMR, GC-MS
Thiophene-substitutedBithiophene-SnMe₃ + Pd(PPh₃)₄50–60%HPLC, HRMS

What advanced techniques are recommended for structural characterization of 9H-9-silafluorene derivatives?

Q. Approach :

  • X-ray Crystallography : Resolve dihedral angles (e.g., ~74° in bithiophene-substituted derivatives) using SHELX programs (SHELXL for refinement) .
  • Solid-State NMR : ²⁹Si NMR to confirm silicon bonding environments.
  • Mass Spectrometry : High-resolution MALDI-TOF for large polymers or non-volatile compounds .

Challenge : Crystallization may require slow diffusion of anti-solvents (e.g., methanol into chloroform) due to steric hindrance from phenyl groups .

How do substituents influence the electronic properties of 9H-9-silafluorene derivatives?

Q. Computational Analysis :

  • DFT/TD-DFT : Use B3LYP/6-31G* basis sets in Gaussian 09 to calculate HOMO/LUMO gaps. For example:
    • 9,9-Diphenyl: HOMO = -5.32 eV, LUMO = -2.89 eV (gap = 2.43 eV) .
    • Bithiophene-substituted: Reduced gap (4.43 eV vs. 4.82 eV in unsubstituted) due to σ*–π* conjugation .

Experimental Validation : Cyclic voltammetry (CV) to measure redox potentials and correlate with DFT results .

What factors govern solid-state fluorescence in silafluorene-based compounds?

Q. Key Factors :

  • Dihedral Angles : Perpendicular arrangements (e.g., 90° in diphenyl derivatives) reduce π-π stacking, enhancing fluorescence .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) stabilize LUMO, red-shifting emission.
  • Aggregation Studies : Use time-resolved fluorescence spectroscopy to differentiate monomer vs. excimer emission .

Table 2 : Fluorescence Properties

Compoundλem (nm)Quantum Yield (Φ)Dihedral Angle
9,9-Diphenyl4200.4589°
Bithiophene-substituted5500.2874°

How can 9H-9-silafluorene units enhance polymer performance in solar cells?

Q. Design Strategy :

  • Copolymer Synthesis : Incorporate 9-alkylidene-9H-fluorene with electron-deficient units (e.g., benzothiadiazole) for low bandgap (~1.84 eV) .
  • Device Optimization : Blend with PC71BM (1:3 ratio) to achieve PCE >6% and FF >0.70 via thermal annealing .

Q. Key Metrics :

  • HOMO/LUMO alignment with acceptor materials.
  • Morphology control using additives (e.g., DIO) to reduce recombination .

What computational protocols are recommended for modeling silafluorene derivatives?

Q. Best Practices :

  • Software : Gaussian 09 with B3LYP functional and 6-31G* basis set for geometry optimization .
  • Excited States : Use TD-DFT with CAM-B3LYP for accuracy in predicting λmax.
  • Visualization : Materials Studio for orbital localization analysis (e.g., LUMO on silicon bridge) .

How to functionalize 9H-9-silafluorene for cross-coupling reactions?

Q. Functionalization Methods :

  • Boronate Esters : Introduce via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂) for Suzuki-Miyaura reactions .
  • Stille Coupling : Use tributylstannyl derivatives with Pd(PPh₃)₄ in THF .

Table 3 : Reaction Conditions for Boronate Derivatives

ReactionCatalystSolventYield (%)
BorylationPd(dppf)Cl₂Dioxane70–80%
Suzuki CouplingPd(PPh₃)₄Toluene/H₂O85–90%

How should researchers handle discrepancies in reported photophysical data?

Q. Troubleshooting :

  • Sample Purity : Validate via elemental analysis (C, H, N) and DSC to detect polymorphs.
  • Measurement Conditions : Control solvent polarity (e.g., THF vs. DCM) and concentration to avoid aggregation .
  • Theoretical vs. Experimental : Reconcile DFT-predicted λem with experimental data by adjusting solvation models (e.g., PCM) .

What advanced spectroscopic methods probe dynamic processes in silafluorenes?

Q. Techniques :

  • Time-Resolved Fluorescence : Picosecond lasers to measure exciton diffusion rates.
  • Raman Spectroscopy : Monitor Si-C vibrational modes (~600 cm⁻¹) to assess bond stability .
  • Transient Absorption Spectroscopy : Track charge transfer kinetics in polymer blends .

How to design stable 9H-9-silafluorene derivatives for long-term applications?

Q. Stability Strategies :

  • Steric Protection : Bulky substituents (e.g., 2,4,6-triisopropylphenyl) shield reactive Si centers.
  • Encapsulation : Embed in PMMA matrices to prevent oxidation .
  • Accelerated Aging Tests : Expose to UV light (365 nm) and monitor degradation via FTIR .

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Feasible Synthetic Routes

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